5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine
Overview
Description
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have a high impact in medicinal chemistry . They are known to interact with various enzymes and receptors, exhibiting a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including purine biochemical reactions .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities, including antitrypanosomal activity, antischistosomal activity, and inhibitory effects on various enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with hydrazine hydrate, followed by cyclization with formaldehyde under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired pyrazolopyrazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolo derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrazines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug design, particularly in the development of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the methyl group at the 5-position.
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The presence of the methyl group at the 5-position and the pyrazine ring in 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. These features can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-10-2-3-11-6(5-10)4-7(8)9-11/h4H,2-3,5H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWNQOCJVPCMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)N)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728699 | |
Record name | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227210-33-4 | |
Record name | 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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